

An In-depth Technical Guide to the Physicochemical Properties of Ibuprofen Diethylaminoethyl Ester

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Compound of Interest

Compound Name: *Ibuprofen diethylaminoethyl ester*

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Abstract

Ibuprofen diethylaminoethyl ester, a prodrug of the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, has garnered interest for its potential applications in transdermal drug delivery. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Key data, including its chemical structure, molecular weight, and other physical characteristics, are presented. Detailed experimental protocols for the synthesis, purification, and characterization of **ibuprofen diethylaminoethyl ester** are outlined. Furthermore, the known mechanism of action, primarily through the inhibition of cyclooxygenase enzymes, is discussed. This document serves as a crucial resource for researchers and professionals involved in the development and evaluation of novel ibuprofen formulations.

Introduction

Ibuprofen is a well-established NSAID with analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key in the synthesis of prostaglandins.[1][2] However, oral administration of ibuprofen can be associated with gastrointestinal side effects. To mitigate these effects and explore alternative delivery

routes, various prodrugs have been synthesized, including **ibuprofen diethylaminoethyl ester**. This ester modification is designed to enhance the lipophilicity of the parent drug, potentially improving its permeation through the skin for topical and transdermal applications.[3] [4] This guide focuses on the fundamental physicochemical characteristics of **ibuprofen diethylaminoethyl ester**, providing essential data and methodologies for its scientific investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development, pharmacokinetic profiling, and toxicological assessment. This section summarizes the key physicochemical data for **ibuprofen diethylaminoethyl ester**.

Chemical and Physical Data

The fundamental chemical and physical properties of **ibuprofen diethylaminoethyl ester** are summarized in the table below. While some experimental values are available, others are predicted and should be confirmed through laboratory analysis.

Property	Value	Source(s)
Chemical Name	2-(diethylamino)ethyl 2-(4-isobutylphenyl)propanoate	[5]
Synonyms	Ibuprofenamine free base, Brufen diethylaminoethyl ester, BF-DEAE	[1][4]
CAS Number	64622-41-9	[4]
Molecular Formula	C ₁₉ H ₃₁ NO ₂	[4]
Molecular Weight	305.45 g/mol	[4]
Appearance	Liquid or Solid Powder	[4][5]
Color	Yellow	[4]
Predicted XlogP	4.6	
Relative Density	1.31 g/cm ³	[4]

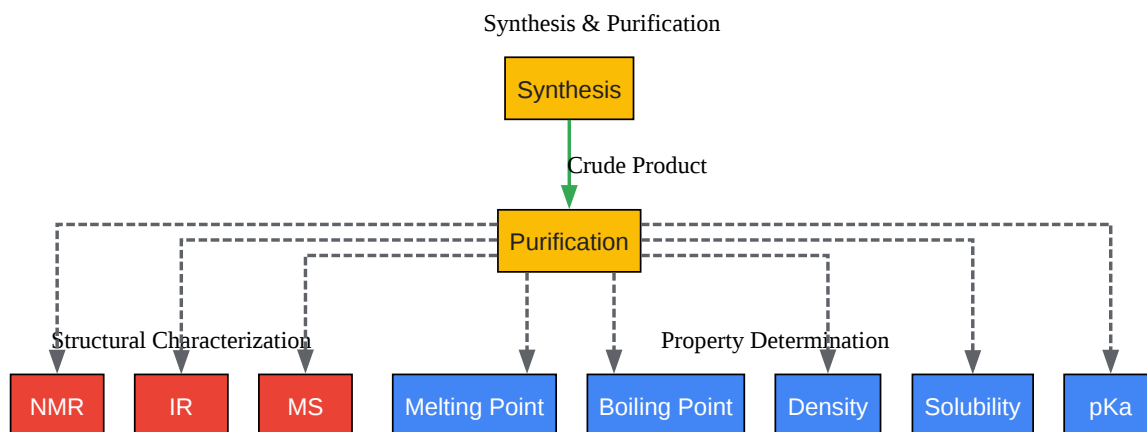
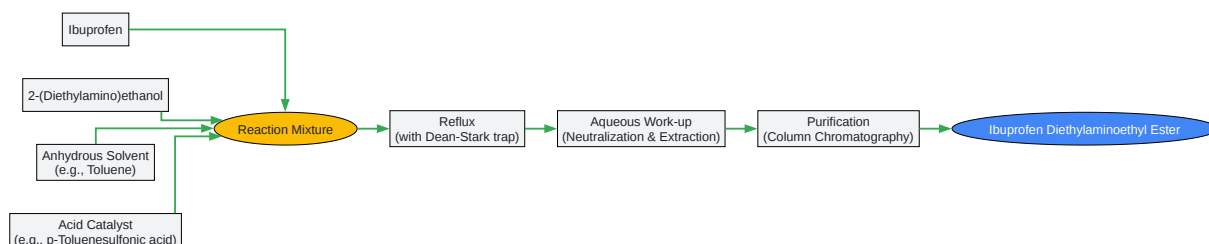
Experimental Protocols

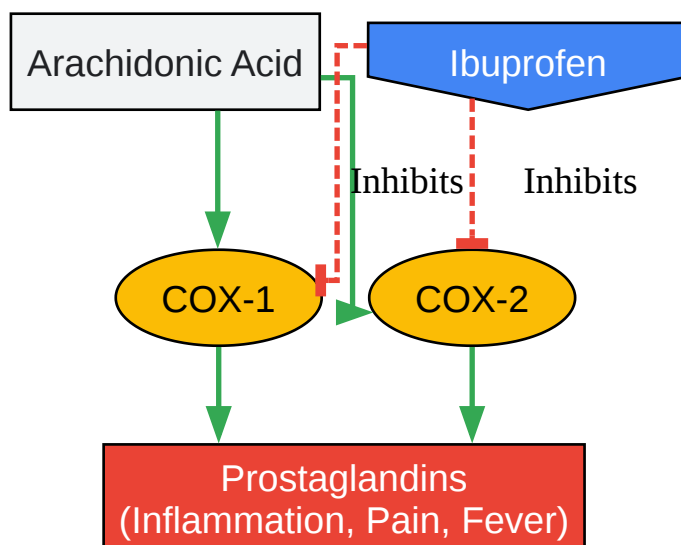
Detailed and reproducible experimental protocols are essential for the accurate characterization of a compound. This section provides methodologies for the synthesis, purification, and analysis of **ibuprofen diethylaminoethyl ester**, as well as for the determination of its key physicochemical properties.

Synthesis of Ibuprofen Diethylaminoethyl Ester

The synthesis of **ibuprofen diethylaminoethyl ester** can be achieved through a direct esterification of ibuprofen with 2-(diethylamino)ethanol.

Workflow for the Synthesis of **Ibuprofen Diethylaminoethyl Ester**





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